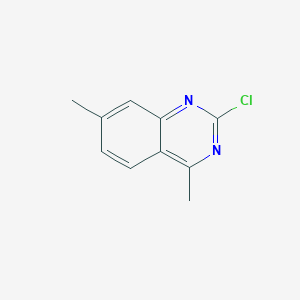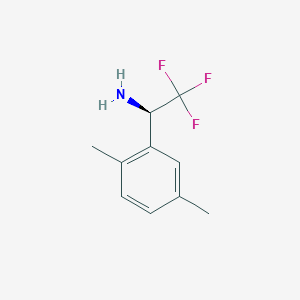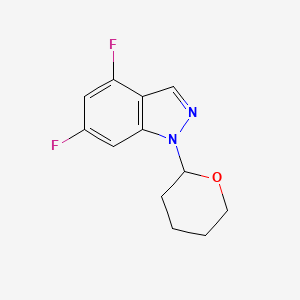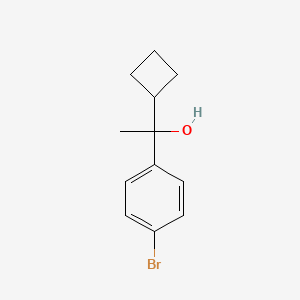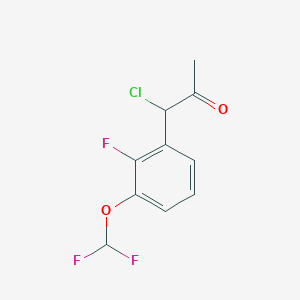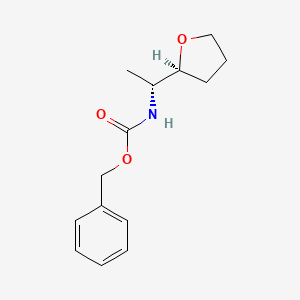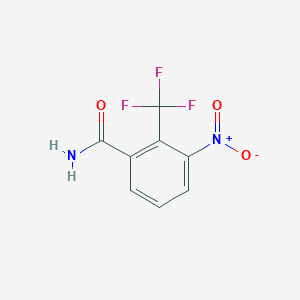
1-(2-Bromo-5-methylphenyl)-2,2-dichloroethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-5-methylphenyl)-2,2-dichloroethanol is an organic compound characterized by the presence of bromine, methyl, and dichloroethanol groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-methylphenyl)-2,2-dichloroethanol typically involves the bromination of 5-methylphenyl followed by the introduction of dichloroethanol groups. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
化学反应分析
Types of Reactions: 1-(2-Bromo-5-methylphenyl)-2,2-dichloroethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to remove halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a dehalogenated alcohol.
科学研究应用
1-(2-Bromo-5-methylphenyl)-2,2-dichloroethanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-(2-Bromo-5-methylphenyl)-2,2-dichloroethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the context of its application, such as its use in medicinal chemistry or as a reagent in organic synthesis.
相似化合物的比较
- 1-(2-Bromo-5-methylphenyl)ethanone
- 1-(2-Bromo-5-methylphenyl)-2-(2,6-difluorophenyl)-N-ethylethanamine
Comparison: 1-(2-Bromo-5-methylphenyl)-2,2-dichloroethanol is unique due to the presence of both bromine and dichloroethanol groups, which confer distinct chemical properties
属性
分子式 |
C9H9BrCl2O |
|---|---|
分子量 |
283.97 g/mol |
IUPAC 名称 |
1-(2-bromo-5-methylphenyl)-2,2-dichloroethanol |
InChI |
InChI=1S/C9H9BrCl2O/c1-5-2-3-7(10)6(4-5)8(13)9(11)12/h2-4,8-9,13H,1H3 |
InChI 键 |
UVAWNMNGWFTKPD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)Br)C(C(Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


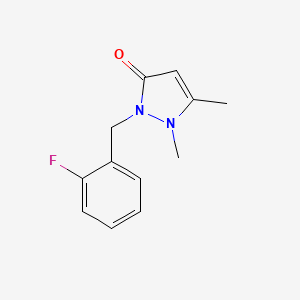
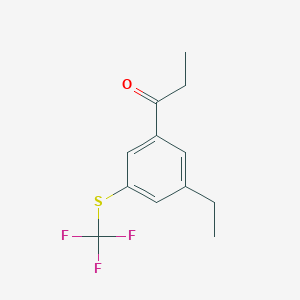
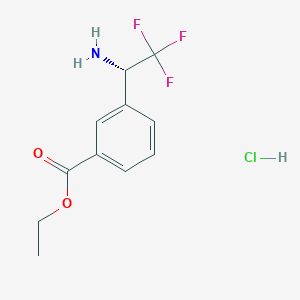
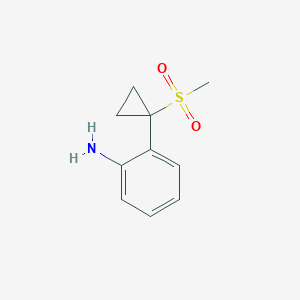
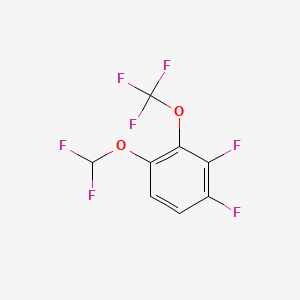
![2-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B14035183.png)
